molecular formula C20H13Cl2N3 B2518682 N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine CAS No. 361160-53-4

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine

Cat. No. B2518682
CAS RN: 361160-53-4
M. Wt: 366.25
InChI Key: SXXNJEXMDQKBNL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various biological processes and diseases.

Scientific Research Applications

1. Antitumor and Anticancer Activity

  • Compounds with quinazoline scaffolds, including derivatives similar to N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine, have shown promising antitumor and anticancer activities. For instance, a study by Huang et al. (2012) demonstrated the anticancer activities of N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride against various cell lines, highlighting its potential as an anticancer agent.

2. Kinase Inhibition

  • Quinazoline derivatives have been identified as inhibitors of certain kinases, which are crucial in various biological processes. For example, Wissner et al. (2005) explored 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as potent inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), which is significant in cancer research.

3. Serotonin Receptor Ligands

  • Research by Deng et al. (2015) has shown that quinazoline compounds can act as ligands for serotonin receptors. This has implications for the development of treatments for various neurological and psychiatric disorders.

4. Apoptosis Inducers

  • Quinazoline derivatives are also being studied for their ability to induce apoptosis in cancer cells, as evidenced by the work of Zhang et al. (2008). This property is critical for developing new anticancer therapies.

5. Detection of Amine Vapors

  • The study by Gao et al. (2016) utilized quinazolinone derivatives for the detection of amine vapors, which has applications in environmental monitoring and food safety.

6. Antibacterial Agents

  • Research into the antibacterial properties of quinazoline derivatives, like those conducted by Badwaik et al. (2009), suggests potential applications in developing new antibiotics.

7. Diuretic Agents

  • Some quinazolinone derivatives have been studied for their diuretic properties, as reported by Maarouf et al. (2004). This research is significant for the development of new drugs to treat conditions like hypertension.

properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-chlorophenyl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3/c21-14-11-9-13(10-12-14)19-15-5-1-3-7-17(15)23-20(25-19)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXXNJEXMDQKBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)NC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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